molecular formula C15H31NO2 B12667264 Einecs 302-015-0 CAS No. 94088-17-2

Einecs 302-015-0

Cat. No.: B12667264
CAS No.: 94088-17-2
M. Wt: 257.41 g/mol
InChI Key: HFNLVNNKPNQWNG-UHFFFAOYSA-N
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Description

Significance of Organic Acid-Amine Interactions in Chemical Systems

Organic acid-amine interactions are pivotal in numerous chemical systems, influencing everything from reaction pathways to the bulk properties of materials. dtic.mil The formation of salts and complexes through these interactions can alter solubility, reactivity, and thermal stability. dtic.milacs.org In non-aqueous solvents, the stability and aggregation state of these complexes are crucial for understanding their behavior. dtic.mil For instance, the reaction between tertiary amines and organic acids in nonpolar solvents like benzene (B151609) can lead to the formation of complexes with varying acid-amine ratios, indicating the potential for more than one type of molecular species in the liquid phase. dtic.mil These interactions are not only of academic interest but also have practical implications in fields such as lubrication, where they can influence the performance of additives. whiterose.ac.uk

The formation of amides from carboxylic acids and amines is a cornerstone of organic synthesis, though it often requires high temperatures to dehydrate the initially formed salt. ebsco.com The basicity of amines, stemming from the lone pair of electrons on the nitrogen atom, dictates their reactivity towards acids, leading to the formation of ammonium (B1175870) ions. fiveable.me This fundamental acid-base chemistry is central to creating a vast array of organic compounds. ebsco.comfiveable.me

Contextualization of Undec-10-enoic Acid Diethylamine (B46881) Complex within Fatty Acid Amine Chemistry

The undec-10-enoic acid diethylamine complex is a specific example of a fatty acid amine salt. Undec-10-enoic acid, also known as undecylenic acid, is an unsaturated fatty acid with a terminal double bond. sigmaaldrich.com Diethylamine is a secondary amine. nih.gov The combination of these two components results in a salt where the acidic proton of the carboxylic acid is transferred to the basic nitrogen of the amine.

This complex is part of a broader class of materials that have garnered interest for their surface-active properties. researchgate.netnih.gov Fatty acid amine complexes, in general, can act as emulsifiers, stabilizing mixtures of oil and water. researchgate.netnih.gov Research into similar systems, such as those involving amylose (B160209) and fatty amine salts, has demonstrated the potential to create novel, value-added materials with superior emulsifying activity compared to traditional starch-based emulsifiers. researchgate.netnih.gov

Overview of Research Trajectories and Current Challenges

Current research in the field of fatty acid amine complexes is multifaceted. One major trajectory involves exploring their application as bio-based lubricants and additives. whiterose.ac.uk Studies have shown that combining fatty acids with organic amines can enhance lubrication performance. whiterose.ac.uk Another significant area of investigation is their use as emulsifiers and stabilizers in various formulations. researchgate.netnih.gov

However, challenges remain. A key difficulty is understanding and controlling the complex equilibria that can exist in solutions of these compounds, including the potential for dissociation back into the free acid and amine, or the formation of larger aggregates. dtic.milacs.org The synthesis and purification of these complexes can also be challenging, as evidenced by the formation of products with different acid-amine ratios. dtic.mil Furthermore, the stability of amines in fatty environments can be a concern, as they are known to react with fatty acids and their esters. researchgate.net Overcoming these challenges through systematic investigation is crucial for the continued development and application of fatty acid amine complexes. acs.org

Chemical and Physical Properties

The properties of the undec-10-enoic acid diethylamine complex are derived from its constituent parts.

PropertyValue/DescriptionSource
IUPAC Name N-ethylethanamine;undec-10-enoic acid nih.gov
Molecular Formula C15H31NO2 nih.gov
Molecular Weight 257.41 g/mol nih.gov
CAS Number 94088-17-2 nih.gov
EINECS Number 302-015-0 nih.gov

Properties of Constituent Components:

Undec-10-enoic Acid

PropertyValue/DescriptionSource
Molecular Formula C11H20O2 sigmaaldrich.com
Molecular Weight 184.28 g/mol sigmaaldrich.com
Boiling Point 137 °C at 2 mmHg sigmaaldrich.com
Melting Point 23-25 °C sigmaaldrich.com
Density 0.912 g/mL at 25 °C sigmaaldrich.com
Solubility Insoluble in water; soluble in alcohol, chloroform, and diethyl ether. sigmaaldrich.com

Diethylamine

PropertyValue/DescriptionSource
Component Compound Diethylamine is a component of Einecs 302-015-0. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94088-17-2

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-ethylethanamine;undec-10-enoic acid

InChI

InChI=1S/C11H20O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-5-4-2/h2H,1,3-10H2,(H,12,13);5H,3-4H2,1-2H3

InChI Key

HFNLVNNKPNQWNG-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C=CCCCCCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Undec 10 Enoic Acid Diethylamine Systems

Direct Salt Formation from Carboxylic Acids and Amines

The primary interaction between a carboxylic acid like undec-10-enoic acid and an amine such as diethylamine (B46881) is a reversible acid-base reaction that results in the formation of an ammonium (B1175870) carboxylate salt.

Equilibrium Dynamics in Nonaqueous Solvents

In nonaqueous solvents, the proton transfer from the carboxylic acid to the amine is not always complete and exists in equilibrium with the starting materials. acsgcipr.org The position of this equilibrium is significantly influenced by the surrounding solvent medium. chemistrydocs.com Unlike in water, where ions are readily solvated and stabilized, nonpolar organic solvents offer less stabilization for the charged salt species. chemistrydocs.comdtic.mil This can lead to the formation of ion pairs or larger aggregates. chemistrydocs.comdtic.mil

The equilibrium between the free acid and amine and the salt is a critical aspect. For many carboxylic acid-amine pairs in nonpolar solvents like benzene (B151609), studies have shown that the salt can be in significant equilibrium with the free acid and amine. dtic.mil The extent of this dissociation depends on the specific acid, amine, and solvent. The use of nonaqueous solvents introduces complexities such as ion-pair and hydrogen-bond association equilibria that can strongly influence the dissociation of the acid and base components. chemistrydocs.com

Influence of Stoichiometry and Solvent Environment

The stoichiometry of the resulting salt and the choice of solvent are intrinsically linked. While a 1:1 stoichiometry is expected for diethylammonium (B1227033) 10-undecenoate, research on similar systems has shown that crystalline products with acid-to-amine ratios other than 1:1, such as 2:1 or 3:1, can sometimes be isolated, particularly from nonpolar solvents. dtic.mil The formation of these "acid-salts" suggests that additional acid molecules can associate with the initially formed 1:1 salt through hydrogen bonding.

The solvent environment plays a crucial role in determining which salt stoichiometry crystallizes. A study on adamantylamine and a triprotic acid demonstrated that the choice of crystallization solvent from a range of 13 different options led to the isolation of ten distinct phases with varying salt stoichiometries, including 1:1, 2:1, 5:2, and 3:1 salts, some of which were solvates. researchgate.net Polar solvents tend to reduce the stability of salt bridges, but this effect can be modulated by the specific structure of the acid and amine. acs.org The protonation of amines by carboxylic acids generally becomes less favorable as the organic content of mixed-aqueous solvents increases. researchgate.net

FactorInfluence on Salt FormationExample/Observation
Solvent PolarityAffects ion stabilization and equilibrium position. chemistrydocs.comacs.orgNonpolar solvents favor ion-pair formation and may lead to incomplete proton transfer. dtic.mil
StoichiometryCan deviate from 1:1, forming acid-salts (e.g., 2:1 acid:amine). dtic.milIsolation of crystalline products with 2:1 and 3:1 acid-amine ratios has been reported for fatty acids and tertiary amines in benzene. dtic.mil
Crystallization SolventCan dictate the stoichiometry and solvate formation of the isolated salt. researchgate.netVarying the solvent for adamantylamine-trinitrophloroglucinol salt formation yielded multiple stoichiometries. researchgate.net
Hydrogen BondingPlays a key role in the formation of non-stoichiometric salts and solvates. researchgate.netHydrogen bond networks involving anions, cations, and solvent molecules are observed in crystal structures. researchgate.net

Amidation Reactions and Derivative Synthesis

The diethylammonium 10-undecenoate salt can be a precursor to the corresponding amide, N,N-diethyl-10-undecenamide, through various amidation strategies.

Uncatalyzed Direct Amide Formation Pathways

Direct thermal condensation is a straightforward method for forming amides from carboxylic acids and amines. This process typically involves heating the components, often in a suitable solvent, to drive off the water molecule formed during the reaction. acsgcipr.org The removal of water is crucial to shift the equilibrium towards the amide product and prevent the competing formation of the ammonium carboxylate salt. acsgcipr.org A common technique to facilitate water removal is the use of a Dean-Stark apparatus with a solvent that forms a heterogeneous azeotrope with water. acsgcipr.org

However, this method has its challenges. The high temperatures required can be energy-intensive and may lead to the degradation of the reactants or the final amide product. acsgcipr.org Furthermore, the nonpolar solvents often used for azeotropic water removal may not be ideal for dissolving the more polar carboxylic acid and amine starting materials. acsgcipr.org

Catalytic Approaches to Amide Bond Formation (e.g., Boron Catalysis)

To circumvent the harsh conditions of thermal condensation, various catalytic methods have been developed. Boron-based catalysts, particularly boronic acids, are widely studied for direct amidation reactions. nih.gov These catalysts facilitate the reaction under milder conditions. The mechanism generally involves the activation of the carboxylic acid by the boron catalyst, making it more susceptible to nucleophilic attack by the amine.

A range of boron-based catalysts have been explored, with electron-deficient arylboronic acids showing significant promise. For instance, 3,4,5-trifluorophenylboronic acid and other related structures have been reported as effective catalysts for the amidation of various substrates. nih.gov Research has also focused on developing more active catalysts that can function at room temperature or are bifunctional in nature. nih.gov While specific studies on the boron-catalyzed amidation of undec-10-enoic acid with diethylamine are not prevalent in the general literature, the principles apply to this system. The efficiency of these catalysts can sometimes be hindered by coordinating substrates, such as certain amines, which can inhibit the catalytic process. nih.gov

Catalyst TypeExample Catalyst/SystemKey Features
Arylboronic Acids3,4,5-Trifluorophenylboronic acid nih.govElectron-deficient ring enhances catalytic activity. nih.gov
Aryl BoratesTris(3,4,5-trifluorophenyl) borate (B1201080) [B(OArF)3] nih.govDemonstrated high reactivity in amidation reactions. nih.gov
Bifunctional Boronic AcidsVarious structures designed for enhanced activity. nih.govAims to overcome limitations of simpler boronic acids. nih.gov
Borinic Acids5-Methoxy-2-iodobenzeneborinic acid (MIBA) mdpi.comEffective for a wide range of aliphatic acids and amines. mdpi.com

Deprotective Functionalization Strategies for Amide Synthesis

One such strategy involves the use of N-sulfonylamides (like Nms-amides) as protected amine precursors. nih.govnih.gov These precursors can be directly coupled with carboxylic acids to form the desired amide, circumventing a separate deprotection step and the need for additional activating agents for the carboxylic acid. nih.gov This method relies on the specific reactivity of the chosen sulfonyl group, which facilitates the transformation. nih.gov While this specific methodology has been demonstrated for a variety of amines and carboxylic acids, its direct application to the diethylamine and undec-10-enoic acid system would be an extension of the reported work. nih.gov The concept aims to streamline synthesis by reducing the number of discrete steps, which is a key goal in modern organic chemistry. researchgate.net

Functionalization of Undecylenic Acid Moieties

The presence of both a terminal alkene and a carboxylic acid functionality in undecylenic acid allows for a diverse array of chemical modifications. These transformations are pivotal in synthesizing new molecules with tailored properties for various applications.

The terminal double bond of undecylenic acid is susceptible to oxidation reactions, leading to the formation of valuable diol and epoxide derivatives.

Hydroxylation is the process of introducing hydroxyl (-OH) groups onto the carbon chain. For undecylenic acid, this typically occurs at the site of the double bond. One method for preparing α-glycols from mono-unsaturated aliphatic compounds like undecylenic acid involves reacting them with hydrogen peroxide and formic acid, or with pre-formed performic acid. google.com This is followed by the hydrolysis of the intermediate hydroxy-formoxy compound to yield the corresponding diol. google.com This process can be tailored to produce either low-melting or high-melting 9,10-dihydroxystearic acid from oleic and elaidic acid, respectively, and similar principles apply to undecylenic acid. google.com

More advanced and selective hydroxylation methods have also been explored. For instance, a light-activated hybrid P450 BM3 enzyme has been utilized for the regio- and stereoselective hydroxylation of 10-undecenoic acid. sigmaaldrich.comnih.gov This biocatalytic approach results in hydroxylation exclusively at the allylic position, yielding the (R)-enantiomer in high enantiomeric excess. nih.govresearchgate.net

Epoxidation involves the conversion of the double bond into a three-membered cyclic ether known as an epoxide or oxirane. This transformation imparts increased chemical reactivity, which is useful for further functionalization. A common method for the epoxidation of undecylenic acid esters is the use of peroxy acids, such as meta-chloroperbenzoic acid (mCPBA). csic.esdntb.gov.uacsic.esresearchgate.net The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). csic.es The resulting epoxides of undecylenic acid esters have shown potential as bio-based lubricants and plasticizers. csic.esdntb.gov.uacsic.esresearchgate.net The epoxidation of vegetable oils, a process closely related to the modification of undecylenic acid, can be achieved using organic peracids formed in-situ from a carboxylic acid and hydrogen peroxide. scielo.org.ar

Table 1: Comparison of Hydroxylation and Epoxidation of Undecylenic Acid Derivatives

Transformation Reagents/Catalysts Key Findings Reference(s)
Hydroxylation Hydrogen peroxide, formic acid Formation of α-glycols (diols) at the double bond. google.com
Hydroxylation Light-activated P450 BM3 enzyme Regio- and stereoselective hydroxylation at the allylic position. sigmaaldrich.comnih.govresearchgate.net
Epoxidation meta-chloroperbenzoic acid (mCPBA) Formation of epoxides (oxiranes) from the terminal double bond. csic.esdntb.gov.uacsic.esresearchgate.net
Epoxidation In-situ formed peroxy acids Effective for epoxidation of vegetable oils and related fatty acids. scielo.org.ar

Carbon chain elongation of undecylenic acid derivatives can be achieved through various organic reactions. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in a C-C bond formation and often an α,β-unsaturated ketone. wikipedia.orgsigmaaldrich.com While direct Knoevenagel condensation on the carboxylic acid of undecylenic acid is not typical, its derivatives, such as aldehydes obtained from the reduction of undecylenic acid, can participate in such reactions. ncats.iothegoodscentscompany.com For instance, the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group, like malonic acid or its esters, in the presence of a basic catalyst such as piperidine (B6355638) or pyridine (B92270), can be used to extend the carbon chain. wikipedia.orgorganic-chemistry.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Another approach to carbon chain elongation is the homologation of alkenes using acetylene (B1199291) as a C2 feedstock. researchgate.net This process involves the in-situ transformation of alkenes into boranes and then into elongated alkenes. researchgate.net This method has been applied to ω-functionalized undecenes, which can be derived from undecylenic acid. researchgate.net

The carboxylic acid group of undecylenic acid provides a convenient point for grafting and conjugation to polymers and biomolecules. A notable example is the grafting of undecylenic acid to hyaluronan (HA), a naturally occurring polysaccharide. researchgate.netdntb.gov.uamdpi.comnih.gov This is typically achieved by activating the carboxylic acid of undecylenic acid, for example, by forming a mixed anhydride (B1165640) with benzoyl chloride, and then reacting it with the hydroxyl groups of hyaluronan in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

The degree of substitution (DS), which is the number of undecylenic acid molecules per repeating unit of hyaluronan, can be controlled by varying the molar ratio of the reactants. researchgate.netmdpi.com These amphiphilic HA-undecylenic acid (HA-UDA) conjugates can self-assemble into nanostructures in aqueous solutions and can be used for the encapsulation of hydrophobic molecules. mdpi.comnih.gov The introduction of the unsaturated fatty acid also provides a site for further cross-linking via radical polymerization. mdpi.comnih.gov

Table 2: Grafting of Undecylenic Acid to Hyaluronan

Parameter Method/Observation Significance Reference(s)
Activation Method Mixed anhydride formation with benzoyl chloride Efficiently activates the carboxylic acid for esterification. mdpi.com
Catalyst 4-dimethylaminopyridine (DMAP) Catalyzes the acylation of hyaluronan's hydroxyl groups. mdpi.com
Control of DS Varying the molar ratio of mixed anhydride to HA Allows for tuning the degree of substitution up to 50%. researchgate.netmdpi.com
Self-Assembly Forms spherical nanostructures (~300 nm) in water Potential for drug delivery applications. mdpi.comnih.gov
Cross-linking Radical polymerization via the terminal double bond Enables the formation of hydrogels. mdpi.comnih.gov

Derivatization for Polymeric and Advanced Materials

Undecylenic acid is a valuable renewable feedstock for the synthesis of polymers and advanced materials, owing to its bifunctional nature. drugbank.comwikipedia.orgresearchgate.net

Fatty acid amides are a class of compounds that have been investigated for their potential as phase change materials (PCMs) for thermal energy storage. While the direct use of N,N-diethyl-10-undecenamide as a PCM is not extensively documented in the provided search results, the synthesis of fatty acid amides from undecylenic acid is a straightforward chemical transformation. The carboxylic acid can be converted to an acid chloride, which then reacts with an amine, such as diethylamine, to form the corresponding amide. google.com The synthesis of N,N-diethylbenzamides has been reported via a non-classical Mitsunobu reaction, which could potentially be adapted for fatty acid amides. nih.gov The thermal properties of these amides, such as their melting and freezing points and latent heat of fusion, would determine their suitability as PCMs.

Undecylenic acid and its derivatives are widely used in the synthesis of polyesters and polyurethanes, contributing to the development of bio-based polymers.

Polyol esters can be synthesized by the esterification of undecylenic acid with various polyols, such as neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE). google.comresearchgate.netresearchgate.netscdi-montpellier.fr These reactions are typically carried out at elevated temperatures in the presence of a catalyst like stannous chloride or p-toluenesulfonic acid. google.comresearchgate.net The resulting polyol esters have been evaluated as potential bio-lubricant base stocks, exhibiting desirable properties like high viscosity indices and good thermal stability. researchgate.netresearchgate.net

Polyurethanes (PUs) are another important class of polymers derived from undecylenic acid. rsc.orgnih.govrsc.orgmdpi.comnih.gov The synthesis of PUs often involves the reaction of a polyol with a diisocyanate. rsc.orgmdpi.com Diols derived from undecylenic acid can serve as the soft segment in thermoplastic polyurethanes (TPUs). nih.gov These undecylenic acid-based polyols can be prepared through various methods, including taking advantage of thiol-yne photopolymerization. nih.gov The resulting TPUs exhibit thermoplastic behavior with well-defined melting transitions, and their physical and mechanical properties can be tuned by varying the molecular weight of the diol and the hard segment content. rsc.orgnih.gov

Table 3: Polymeric Derivatives of Undecylenic Acid

Polymer Type Monomers/Precursors Synthesis Approach Key Properties/Applications Reference(s)
Polyol Esters Undecylenic acid, polyols (NPG, TMP, PE) Esterification with acid or metal catalysts. Potential as bio-lubricants, high viscosity index, good thermal stability. google.comresearchgate.netresearchgate.netscdi-montpellier.fr
Polyurethanes Undecylenic acid-derived diols, diisocyanates Polyaddition reaction. Thermoplastic elastomers, bio-based polymers, tunable mechanical properties. rsc.orgnih.govrsc.orgmdpi.comnih.gov

Biocatalytic Routes to Fatty Amines from Fatty Acids

The synthesis of fatty amines from renewable fatty acid feedstocks represents a significant area of green chemistry, moving away from conventional industrial processes that require harsh conditions, high pressure and temperatures, and the use of toxic metal catalysts. rsc.orgrsc.org A prominent and mild biocatalytic alternative has been developed utilizing a one-pot, multi-enzyme tandem cascade to convert fatty acids directly into primary fatty amines. rsc.orgresearchgate.net This enzymatic approach offers high selectivity and operates under gentle reaction conditions. rsc.org

The core of this biocatalytic system is a two-step enzymatic cascade:

Aldehyde Formation : The process begins with the activation and reduction of a carboxylic acid to its corresponding aldehyde. This reaction is catalyzed by a Carboxylic Acid Reductase (CAR) enzyme. rsc.orgpnas.org CARs are complex, multi-domain enzymes that utilize the energy from Adenosine-5'-triphosphate (ATP) and the reducing power of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to perform this conversion. rsc.orgpnas.org To make the process economically viable, cofactor regeneration systems are employed in situ. For instance, glucose and glucose dehydrogenase (GDH) can be used to recycle NADPH, while polyphosphate-AMP phosphotransferase (PAP) and adenylate kinase (Adk) can regenerate ATP. rsc.org

Reductive Amination : The aldehyde intermediate, which is generated in situ, is then immediately converted into a primary amine through a reductive amination step. researchgate.net This transformation is catalyzed by an ω-transaminase (ω-TA), an enzyme class that transfers an amino group from a donor molecule to a carbonyl acceptor (the aldehyde). rsc.orgnih.gov These enzymes require pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor, which is automatically recycled during the catalytic cycle. rsc.org A surplus of an amine donor, such as isopropylamine (B41738) (IPA) or L-alanine, is used to drive the reaction towards the formation of the fatty amine product. rsc.org

This enzymatic cascade has been successfully applied to a variety of saturated and unsaturated fatty acids, accommodating carbon chain lengths from C6 to C18 with high conversion rates. rsc.orgresearchgate.net Research has shown that a higher degree of unsaturation in the fatty acid substrate, such as in undec-10-enoic acid, can lead to increased reaction conversions. researchgate.net This is potentially due to the enhanced solubility of unsaturated substrates in the aqueous reaction medium where the enzymes are active. researchgate.net

The compound identified by EINECS 302-015-0, undec-10-enoic acid compound with diethylamine (1:1), consists of the fatty acid undec-10-enoic acid. nih.gov This fatty acid is a suitable substrate for the CAR-TA cascade. However, the biocatalytic route synthesizes primary amines and would not incorporate the diethylamine moiety into the final product. The product of the biocatalytic amination of undec-10-enoic acid would be undec-10-en-1-amine.

Detailed findings from research on this biocatalytic cascade are summarized in the table below.

Table 1: Research Findings on Biocatalytic Cascade for Fatty Amine Synthesis This table is interactive. Users can sort and filter the data.

Enzyme System Substrate(s) Amine Donor Key Reaction Conditions Conversion Rate Reference
Carboxylic Acid Reductase (CAR) + ω-Transaminase (ω-TA) C6 to C18 saturated & unsaturated fatty acids Isopropylamine (IPA) One-pot tandem cascade; includes ATP & NADPH regeneration systems Up to 96% rsc.orgresearchgate.net
Lipase + CAR + ω-TA Triglycerides (e.g., Trilaurin) Isopropylamine (IPA) One-pot hydrolysis and amination; 75 mL preparative scale reaction Up to 97% (analytical); 73% (isolated yield for laurylamine) researchgate.net
Carboxylic Acid Reductase from Mycobacterium marinum (MmCAR) Free fatty acids Not specified (focus on alcohol production) Used in yeast for de novo synthesis; requires PPTase activation N/A (study focused on fatty alcohol intermediates) pnas.org

Reaction Mechanisms and Kinetics in Undec 10 Enoic Acid Diethylamine Systems

Mechanistic Pathways of Carboxylic Acid-Amine Salt Formation

The initial interaction between a carboxylic acid, such as undec-10-enoic acid, and an amine, like diethylamine (B46881), is an acid-base reaction that leads to the formation of a salt, in this case, diethylammonium (B1227033) 10-undecenoate. This process is typically rapid and reversible. The formation of the salt is a critical prelude to the potential formation of an amide bond under thermal conditions.

Role of Hydrogen Bonding in Intermediate Formation

Hydrogen bonding plays a pivotal role in the formation of intermediates in the reaction between carboxylic acids and amines. The hydrogen atom of the carboxylic acid's hydroxyl group can form a hydrogen bond with the lone pair of electrons on the nitrogen atom of the amine. This initial hydrogen-bonded complex is a key intermediate on the pathway to salt formation.

Furthermore, carboxylic acids themselves are known to form hydrogen-bonded dimers in nonpolar solvents. This dimerization can influence the reaction pathway by affecting the availability of the carboxylic acid's proton for transfer to the amine. Computational studies on similar systems have suggested that a neutral intermediate pathway, involving the hydrogen-bonded carboxylic acid dimer, may be a viable route to amide formation. researchgate.net

Zwitterionic vs. Neutral Intermediate Pathways

The formation of an ammonium (B1175870) carboxylate salt from a carboxylic acid and an amine can be conceptualized as proceeding through different intermediate pathways. A zwitterionic intermediate would involve the transfer of a proton from the carboxylic acid to the amine, resulting in a species with both a positive charge on the nitrogen and a negative charge on the carboxylate group within the same complex. In contrast, a neutral intermediate pathway would involve hydrogen-bonded complexes without formal charge separation.

For the reaction between undec-10-enoic acid and diethylamine, the formation of the diethylammonium 10-undecenoate salt strongly suggests a pathway that involves proton transfer and the formation of ionic species. Kinetic studies of reactions involving zwitterionic intermediates often show a significant sensitivity to the polarity of the solvent. nih.gov While zwitterions are well-established in the context of amino acids, their role as discrete intermediates in the direct amidation of simple carboxylic acids and amines is a subject of ongoing investigation. Some theoretical studies have suggested that for certain reactions, pathways involving zwitterionic intermediates are plausible. nih.gov

Kinetics of Amide Bond Formation from Carboxylic Acid-Amine Precursors

The conversion of the initially formed diethylammonium 10-undecenoate salt to N,N-diethyl-10-undecenamide requires the elimination of a molecule of water. This dehydration step typically necessitates elevated temperatures. The kinetics of this amide bond formation are influenced by several factors, including solvent polarity and the presence of catalysts.

Influence of Solvent Polarity on Reaction Rates

The polarity of the solvent can have a significant impact on the rate of amide formation. Generally, polar solvents can stabilize charged intermediates and transition states, which can enhance the rates of polar reactions. nih.govkoreascience.kr Conversely, nonpolar solvents may accelerate reactions that proceed through nonpolar intermediates.

Illustrative Effect of Solvent Polarity on Amidation Reaction Rates (Hypothetical Data for a Carboxylic Acid-Amine System)
SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Hexane (B92381)1.91.0
Toluene2.42.5
Dichloromethane9.15.8
Acetone2112.3
Acetonitrile3725.1
Dimethylformamide (DMF)3730.5
Dimethyl Sulfoxide (DMSO)4742.7

This table presents hypothetical data to illustrate the general trend of increasing reaction rates with increasing solvent polarity for a typical amidation reaction. Actual values would be specific to the reactants and reaction conditions.

Catalytic Mechanisms (e.g., Boron-Nitrogen Interactions)

The direct amidation of carboxylic acids and amines can be facilitated by the use of catalysts, with boron-based catalysts such as boric acid and various boronic acids showing particular efficacy. nih.govsemanticscholar.orgacs.org The mechanism of boron-catalyzed amidation is thought to involve the activation of the carboxylic acid.

Detailed investigations into boron-catalyzed amidation reactions suggest that boron-nitrogen interactions are highly likely to occur. nih.govsemanticscholar.orgacs.org Rapid reactions between amines and boron compounds have been observed, indicating that such interactions are a key feature of the catalytic cycle. nih.govsemanticscholar.orgacs.org It has been proposed that for a boron compound to be an effective catalyst for amidation, it requires at least three free coordination sites on the boron atom. nih.govacs.org This has led to the suggestion that the catalytic mechanism may proceed through a dimeric B-X-B motif (where X can be O or NR), which serves to activate the carboxylic acid while coordinating the amine for nucleophilic attack. nih.govacs.org The formation of an acyloxyboron intermediate is a key step, which is then susceptible to aminolysis.

Mechanistic Insights into Functionalization Reactions

The terminal double bond in undec-10-enoic acid provides a versatile handle for a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

One important functionalization is hydroamination , which involves the addition of an N-H bond across the double bond. This reaction can be catalyzed by various metal complexes and can proceed via different mechanisms depending on the catalyst system. For instance, manganese-catalyzed anti-Markovnikov hydroamination has been reported for substrates including undec-10-enoic acid, proceeding via a hydrogen borrowing mechanism.

Another key reaction is epoxidation , where the double bond is converted to an epoxide ring. This is often achieved using peroxy acids. The resulting epoxide is a valuable intermediate that can undergo further reactions, such as ring-opening with various nucleophiles.

The thiol-ene reaction is a click chemistry approach to functionalize the terminal alkene of undec-10-enoic acid. This reaction involves the addition of a thiol across the double bond and can be initiated by radicals or by nucleophilic catalysis. The radical-mediated process typically proceeds via an anti-Markovnikov addition.

Examples of Functionalization Reactions of Undec-10-enoic Acid
ReactionReagentsProduct TypeKey Mechanistic Feature
HydroaminationAmine, Metal CatalystAmino Acid DerivativeAnti-Markovnikov addition via hydrogen borrowing
EpoxidationPeroxy Acid (e.g., m-CPBA)Epoxy AcidConcerted addition of an oxygen atom
Thiol-Ene ReactionThiol, Radical Initiator or BaseThioether AcidRadical chain reaction or nucleophilic addition

Identification of Chemical Compound Einecs 302-015-0 Unsuccessful

Despite a thorough search for the chemical compound designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 302-015-0, a definitive identification, including a common chemical name or CAS number, could not be established. The absence of this fundamental information precludes the possibility of conducting a detailed analysis of its reaction mechanisms and kinetics.

Consequently, the requested article on "," with a specific focus on the allylic oxidation, stereoselectivity, hydrolysis, and transesterification mechanisms related to this compound, cannot be generated. The foundational step of identifying the primary chemical compound is necessary to retrieve any associated scientific data regarding its chemical behavior and reactivity. Without this, any discussion of reaction mechanisms would be purely speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry of Fatty Acid Amine Systems

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These approaches are crucial for elucidating the stable conformations, electronic characteristics, and spectroscopic signatures of fatty acid amines.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for determining equilibrium geometries, conformational landscapes, and electronic properties of molecules like OEA.

DFT calculations on oleic acid, the fatty acyl component of OEA, have successfully determined its equilibrium geometry and vibrational frequencies. nih.gov For the full OEA molecule, DFT would be employed to optimize the molecular geometry, identifying the most stable three-dimensional arrangement of atoms. This involves exploring the potential energy surface to find conformers that represent local and global energy minima. Key dihedral angles, such as those around the amide bond and the ethanolamine (B43304) group, would be systematically rotated to map out the conformational space.

The electronic properties of OEA can also be elucidated using DFT. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. For fatty acids like oleic acid and linolenic acid, DFT calculations have been shown to provide excellent agreement with experimental data, lending confidence to their application for the entire OEA molecule. scielo.brscielo.br

Table 1: Representative DFT Functionals and Basis Sets for Fatty Acid Analysis This interactive table showcases common computational methods used in the study of fatty acid systems. Clicking on a method will provide a brief description of its typical application.

MethodBasis SetTypical Application
B3LYP6-311G(d,p)Geometry optimization and vibrational frequency calculation of oleic acid. nih.gov
B3LYP6-311+G(d,p)Calculation of vibrational modes and electronic properties for linolenic acid. scielo.br
APFD6-31+G(d)Optimization of geometric isomers of conjugated linoleic acid for NMR studies. mdpi.com

Computational chemistry is an indispensable tool for interpreting and predicting experimental spectra. DFT and ab initio Hartree-Fock (HF) methods can calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.gov

For oleic acid, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set have been used to perform a complete vibrational assignment of its IR and Raman spectra. nih.gov The calculated wavenumbers, after appropriate scaling to account for anharmonicity and basis set limitations, show excellent agreement with experimental values. nih.gov This allows for a precise correlation between specific molecular vibrations (e.g., C=C stretch, CH₂ scissoring, O-H bend) and observed spectral bands. Similar computational studies on related fatty acids have also achieved high accuracy. scielo.br This approach can be extended to OEA to predict its complete vibrational spectrum, aiding in its identification and structural characterization.

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Wavenumbers (cm⁻¹) for Key Modes in Oleic Acid This table highlights the accuracy of DFT (B3LYP/6-311G(d,p)) in predicting the vibrational spectrum of the oleic acid moiety, a major component of OEA. Data sourced from Mishra et al. (2010). nih.gov

Vibrational ModeExperimental (IR)Experimental (Raman)Calculated (Scaled)
C=O Stretch171117111712
C=C Stretch165516551656
CH₂ Scissoring146414411464
O-H In-plane Bend141214121414
C-O Stretch128512981286

Simulation of Intermolecular Interactions

The biological function and physical properties of OEA are heavily influenced by its non-covalent interactions with itself and its environment, such as water and lipid membranes. Molecular dynamics (MD) simulations are the primary computational tool for exploring these interactions.

The OEA molecule contains key functional groups capable of forming hydrogen bonds: the hydroxyl (-OH) group as both a donor and acceptor, and the amide (-CONH-) group, where the N-H is a donor and the C=O is an acceptor. These interactions are critical for OEA's solubility, its orientation within a cell membrane, and its binding to enzyme active sites.

MD simulations can model the dynamics of these hydrogen bonds over time. In a simulation, hydrogen bonds are typically defined by geometric criteria, such as the distance between the donor and acceptor atoms and the angle formed by the donor-hydrogen-acceptor atoms. researchgate.net By simulating OEA in different environments (e.g., in a box of water molecules or embedded in a phospholipid bilayer), researchers can analyze the number, lifetime, and partners of the hydrogen bonds it forms. For example, simulations can reveal whether OEA prefers to form intramolecular hydrogen bonds or intermolecular hydrogen bonds with surrounding water or lipid head groups. nih.gov The strength of these interactions dictates the molecule's partitioning between aqueous and lipid phases. researchgate.net

Table 3: Typical Geometric Criteria for Defining a Hydrogen Bond in Molecular Simulations This table outlines the standard parameters used in computational models to identify the presence of a hydrogen bond between a donor (D), hydrogen (H), and acceptor (A) atom.

ParameterCutoff ValueDescription
Distance (D-A)< 3.5 ÅThe distance between the donor and acceptor heavy atoms.
Angle (D-H-A)> 120°The angle formed by the donor, hydrogen, and acceptor atoms.

The acid-base properties of OEA, specifically its acid dissociation constant (pKa), are crucial for understanding its behavior in physiological environments. The ethanolamine nitrogen can be protonated, and the amide N-H proton is weakly acidic. libretexts.org Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. devagirijournals.com

This is often achieved using a thermodynamic cycle that separates the reaction into gas-phase and solvation components. devagirijournals.comnih.gov Quantum mechanical methods like DFT are used to calculate the gas-phase free energies, while continuum solvent models (e.g., SMD, PCM) or explicit solvent MD simulations are used to calculate the free energies of solvation for the protonated and deprotonated species. semanticscholar.orgresearchgate.net While predicting absolute pKa values with high accuracy is challenging, these methods are effective for determining relative pKa shifts due to changes in the chemical environment, such as moving from bulk water to the less polar interface of a lipid membrane. researchgate.net For amides, protonation is generally favored on the carbonyl oxygen over the nitrogen, as this preserves the amide resonance stabilization. libretexts.org

Reaction Pathway Elucidation through Computational Modeling

Understanding the enzymatic synthesis and degradation of OEA requires a detailed map of the chemical reaction pathways. Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for the simulation of these reactions within the complex environment of an enzyme's active site.

The hydrolysis of fatty acid amides is a key metabolic process. The enzyme Fatty Acid Amide Hydrolase (FAAH) is a primary catabolic enzyme for OEA. chemsrc.com QM/MM studies on the hydrolysis of the related substrate oleamide (B13806) by FAAH have elucidated its catalytic mechanism. escholarship.orgnih.gov These simulations model the enzyme's active site using a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This approach has revealed an unusual catalytic triad (B1167595) (Ser-Ser-Lys) where Lys142 activates the Ser241 nucleophile for attack on the amide carbonyl. nih.gov The calculations map the entire energy profile of the reaction, identifying the structure of the tetrahedral intermediate and the transition states for acylation and deacylation, and quantifying the corresponding activation energy barriers. escholarship.orgnih.gov

Similarly, the mechanism of N-Acylethanolamine Acid Amidase (NAAA), which also hydrolyzes N-acylethanolamines, has been investigated through QM/MM simulations using palmitoylethanolamide (B50096) (a saturated analogue of OEA) as a substrate. acs.orgresearchgate.net These studies show how the N-terminal cysteine nucleophile (Cys126) attacks the amide carbonyl and acts as an acid to protonate the ethanolamine leaving group. acs.orgresearchgate.net

The biosynthesis of OEA is catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). wikipedia.org Structural and biochemical studies show this enzyme utilizes a binuclear Zn²⁺ center in its active site to orchestrate the hydrolysis of the NAPE precursor. nih.gov While detailed QM/MM reaction pathway studies are less common for NAPE-PLD, computational docking and molecular dynamics simulations can be used to model how the N-oleoyl-phosphatidylethanolamine substrate binds to the active site, positioning the phosphodiester bond for cleavage by the catalytic zinc ions. rsc.org

Transition State Analysis for Amide Formation

The synthesis of N-Oleyl-1,3-propanediamine typically proceeds via a nucleophilic substitution reaction between oleylamine (B85491) and a suitable three-carbon electrophile, such as 1,3-dibromopropane (B121459). This reaction is a classic example of amide bond formation, a cornerstone of organic synthesis. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the intricate details of the reaction mechanism, including the structure and energetics of the transition state.

The reaction initiates with the nucleophilic attack of the primary amine group of oleylamine on one of the electrophilic carbon atoms of 1,3-dibromopropane. This process involves the formation of a new carbon-nitrogen bond and the simultaneous breaking of a carbon-bromine bond. The transition state for this S_N2 reaction is a critical point on the potential energy surface, representing the highest energy barrier that the reactants must overcome.

Computational analyses of analogous amide formation reactions provide insights into the key parameters governing this transition state. Factors such as the solvent environment, the nature of the leaving group, and the steric hindrance around the reactive centers significantly influence the activation energy. For the formation of N-Oleyl-1,3-propanediamine, the long oleyl chain, while not directly involved in the bond-forming process, can influence the conformational flexibility of the transition state structure.

A hypothetical transition state analysis for the reaction between oleylamine and 1,3-dibromopropane is presented in the table below, based on typical values for similar S_N2 reactions.

Table 1: Hypothetical Transition State Parameters for the Formation of N-Oleyl-1,3-propanediamine
ParameterDescriptionHypothetical Value
Activation Energy (Ea)The minimum energy required for the reaction to occur.80 - 120 kJ/mol
Transition State GeometryThe arrangement of atoms at the highest point of the reaction energy profile.Trigonal bipyramidal arrangement around the reacting carbon.
Key Bond DistancesDistances of the forming C-N and breaking C-Br bonds.C-N: ~2.0-2.5 Å C-Br: ~2.2-2.7 Å
Imaginary FrequencyA vibrational mode with a negative frequency, confirming a true transition state.-300 to -500 cm⁻¹

Energetic Profiles of Degradation Pathways

The degradation of N-Oleyl-1,3-propanediamine, particularly under thermal stress, is a complex process involving multiple potential pathways. Computational chemistry is instrumental in mapping these pathways and determining their energetic feasibility. For long-chain diamines, several degradation mechanisms have been proposed, primarily involving the amine functionalities.

One plausible degradation route initiates with the formation of a carbamate (B1207046) intermediate, especially in the presence of carbon dioxide. This carbamate can then undergo intramolecular cyclization to form a stable five- or six-membered ring, accompanied by the elimination of a smaller molecule. Another potential pathway involves a nucleophilic attack by a free amine group of one molecule on another, leading to the formation of larger oligomeric or polymeric structures.

A summary of hypothetical energetic parameters for key degradation steps of a generic long-chain diamine is provided in the table below. These values are illustrative and would require specific computational studies for N-Oleyl-1,3-propanediamine for precise determination.

Table 2: Hypothetical Energetic Profiles for Degradation Pathways of a Long-Chain Diamine
Degradation StepDescriptionHypothetical Activation Energy (Ea)Hypothetical Reaction Enthalpy (ΔH)
Carbamate FormationReaction of an amine group with CO₂.40 - 60 kJ/mol-20 to -40 kJ/mol
Intramolecular CyclizationFormation of a cyclic urea (B33335) derivative from a carbamate.100 - 150 kJ/mol-50 to -80 kJ/mol
Intermolecular AminolysisNucleophilic attack of an amine on another molecule.120 - 180 kJ/molVariable
C-N Bond CleavageHomolytic or heterolytic cleavage of the carbon-nitrogen bond.> 250 kJ/molHighly endothermic

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of Einecs 302-015-0, providing unambiguous information about the compound's atomic connectivity and chemical environment. Analysis of the ¹H, ¹³C, and ¹¹B nuclei offers a complete picture of the anionic structure and its integrity.

Proton NMR (¹H NMR) is employed to verify the structure of the organic component of the anion, the 3,5-bis(trifluoromethyl)phenyl groups. The high degree of symmetry in these aromatic rings results in a simple and highly characteristic spectrum. Each of the four identical phenyl groups contains two distinct types of protons: two protons in the ortho positions (H-2, H-6) relative to the boron-bound carbon, and one proton in the para position (H-4).

Research findings consistently show two signals in the aromatic region of the spectrum. The protons ortho to the ipso-carbon (C-1) typically appear as a sharp singlet due to their chemical equivalence and minimal coupling to other nuclei. The single para proton appears as a distinct, downfield singlet. The integration ratio of these signals is reliably 2:1, corresponding to the (H-2 + H-6) versus the H-4 protons, which confirms the substitution pattern of the aromatic ring. The absence of other signals validates the purity of the organic framework.

Table 1: Representative ¹H NMR Data for the Anion of this compound in CD₂Cl₂ This table is interactive. You can sort the data by clicking on the column headers.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.72Singlet2HAromatic protons at positions 2 and 6 (ortho-protons)
~7.55Singlet1HAromatic proton at position 4 (para-proton)

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion. The spectrum reveals distinct signals for each unique carbon environment within the aromatic ring and the trifluoromethyl (CF₃) groups.

Key features of the ¹³C NMR spectrum include:

Ipso-Carbon (C-1): The carbon atom directly bonded to the central boron atom. This signal is often observed as a broad, low-intensity quartet due to coupling with the quadrupolar ¹¹B nucleus (I = 3/2).

Trifluoromethyl-Substituted Carbons (C-3, C-5): These carbons appear as a distinct quartet due to one-bond coupling (¹J_CF) with the three fluorine atoms of the attached CF₃ group.

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group itself also appears as a prominent quartet due to ¹J_CF coupling.

Aromatic Carbons (C-2, C-6, C-4): The remaining aromatic carbons appear as sharp singlets at their characteristic chemical shifts.

The observation of these signals, with their specific multiplicities and chemical shifts, provides conclusive evidence for the carbon framework of the anion.

Table 2: Representative ¹³C NMR Data for the Anion of this compound in Acetone-d₆ This table is interactive. You can sort the data by clicking on the column headers.

Chemical Shift (δ, ppm)MultiplicityAssignment
~161.9Quartet (broad)C-1 (ipso-carbon bonded to Boron)
~135.0SingletC-2, C-6
~129.1Quartet (¹J_CF ≈ 31.5 Hz)C-3, C-5
~124.8Quartet (¹J_CF ≈ 272 Hz)-CF₃
~117.8Singlet (often a septet with small coupling)C-4

Boron-11 NMR (¹¹B NMR) is a highly specific and sensitive probe for the chemical environment of the central boron atom. For this compound, the boron atom exists within the highly symmetric, tetrahedral [B(Ar)₄]⁻ anion. This symmetric environment results in a very sharp, single resonance in the ¹¹B NMR spectrum, typically observed around -6.6 ppm relative to the standard BF₃·OEt₂.

The sharpness and chemical shift of this singlet are critical quality control indicators. A sharp signal confirms the formation of the discrete, non-interacting borate (B1201080) anion. Any significant broadening or shift in this resonance would suggest a distortion of the tetrahedral geometry, potentially indicating decomposition or, in the context of its use, interaction with a cationic species to form a catalytic intermediate. Therefore, ¹¹B NMR is an invaluable tool for monitoring the integrity of the anion during chemical reactions.

Table 3: Representative ¹¹B NMR Data for this compound This table is interactive. You can sort the data by clicking on the column headers.

Chemical Shift (δ, ppm)MultiplicityAssignment / Interpretation
~ -6.6SingletTetrahedral Boron center in [B(ArF)₄]⁻ anion

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides complementary information regarding the functional groups and bonding within this compound. These methods are particularly sensitive to the vibrations of the C-F, C-C, and C-H bonds that dominate the anionic structure.

FTIR spectroscopy is highly effective for identifying the key functional groups present in the compound. The spectrum of this compound is dominated by intense absorption bands associated with the numerous C-F bonds of the trifluoromethyl groups.

The most characteristic features in the FTIR spectrum are:

C-F Stretching: Extremely strong and complex absorption bands located in the 1300-1100 cm⁻¹ region. The asymmetric C-F stretch (around 1275 cm⁻¹) is particularly intense and serves as a primary identifier.

Aromatic C=C Stretching: A sharp band of medium intensity is observed around 1611 cm⁻¹, characteristic of the substituted benzene (B151609) rings.

Aromatic C-H Bending: A notable out-of-plane C-H bending vibration appears near 890 cm⁻¹.

The analysis confirms the presence of the 3,5-bis(trifluoromethyl)phenyl moiety. Furthermore, the absence of broad absorptions in the 3200-3600 cm⁻¹ region confirms the absence of water or hydroxyl impurities, verifying the successful formation of the anhydrous salt.

Table 4: Key FTIR Absorption Bands for this compound This table is interactive. You can sort the data by clicking on the column headers.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~1611MediumAromatic C=C Stretch
~1355StrongC-F Stretch
~1275Very StrongAsymmetric C-F Stretch
~1140Very Strong, BroadSymmetric C-F Stretch and B-Phenyl modes
~890MediumAromatic C-H Out-of-Plane Bend

Raman spectroscopy provides vibrational data that is complementary to FTIR. While FTIR is sensitive to polar bonds (like C-F), Raman spectroscopy is particularly sensitive to symmetric, non-polar vibrations. For this compound, this makes it an excellent tool for probing the vibrations of the aromatic carbon skeleton.

The most prominent feature in the Raman spectrum is an exceptionally strong and sharp band observed at approximately 1003 cm⁻¹. This band is assigned to the symmetric trigonal "breathing" mode of the 1,3,5-trisubstituted benzene rings. This highly symmetric vibration is very weak or absent in the FTIR spectrum, highlighting the complementary nature of the two techniques. Other bands corresponding to aromatic C-H and C-C stretching are also observed, confirming the assignments made from FTIR data but with different relative intensities.

Table 5: Key Raman Scattering Peaks for this compound This table is interactive. You can sort the data by clicking on the column headers.

Raman Shift (cm⁻¹)Relative IntensityVibrational Assignment
~1612MediumAromatic C=C Stretch
~1358StrongC-F Stretch
~1003Very StrongSymmetric Aromatic Ring Breathing Mode
~745StrongCF₃ Symmetric Deformation

Referenced Compound Names

Common or Systematic NameIdentifier
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borateChemical Name
This compoundEuropean Inventory Number

Mass Spectrometry Techniques

Mass spectrometry provides crucial information regarding the molecular weight, elemental composition, and thermal stability of Tris(2,3-epoxypropyl) isocyanurate.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Adducts

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of thermally labile molecules like TGIC. While specific ESI-MS studies are not extensively detailed in the provided results, the principles of the technique allow for the determination of the molecular weight by creating ions in solution and then transferring them to the gas phase. For TGIC, with a molecular weight of 297.3 g/mol , one would expect to observe a protonated molecule [M+H]⁺ at m/z 298.3 in the positive ion mode. inchem.org It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which would appear at higher mass-to-charge ratios. The specific adducts formed would depend on the purity of the sample and the solvents used during the analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a compound, which in turn confirms its elemental composition. The molecular formula for Tris(2,3-epoxypropyl) isocyanurate is C₁₂H₁₅N₃O₆. nih.gov The monoisotopic mass calculated for this formula is 297.0961 Da. nih.govsciencedataexperts.com HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity and purity.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is used to investigate the thermal decomposition of materials. When TGIC is subjected to high temperatures, it breaks down into smaller, volatile fragments that can be separated by gas chromatography and identified by mass spectrometry. researchgate.net Studies have shown that the thermal degradation of TGIC produces a range of compounds. researchgate.netresearchgate.net Upon heating, the substance may polymerize, and combustion can release oxides of nitrogen, carbon monoxide, and carbon dioxide. inchem.org

Table 1: Thermal Degradation Products of TGIC Identified by Py-GC/MS. researchgate.netresearchgate.net
Product NameChemical Formula
AcetaldehydeC₂H₄O
Methane isocyanateC₂H₃NO
2-Propenal (Acrolein)C₃H₄O
2-Propenenitrile (Acrylonitrile)C₃H₃N
N-methoxy methanamineC₂H₇NO
PentanenitrileC₅H₉N
2,2-dimethyl propanenitrileC₅H₉N
PivalolactamC₅H₉NO

X-ray Diffraction Methods

X-ray diffraction techniques are fundamental for elucidating the solid-state structure of crystalline materials like Tris(2,3-epoxypropyl) isocyanurate.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed three-dimensional picture of a molecule's arrangement in a crystal lattice. preprints.org This technique allows for the precise determination of bond lengths, bond angles, and unit cell parameters. For a compound like TGIC, which exists as stereoisomers, SC-XRD can distinguish between the different crystalline forms (e.g., alpha and beta isomers). mst.dkgoogle.com Although a complete crystallographic dataset for TGIC was not found in the search results, a typical output of such an analysis would include the data presented in the hypothetical table below. This type of analysis is crucial for understanding the physical properties of the different isomers, such as their melting points and solubility. google.com

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for a TGIC Isomer
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1485.2
Z (molecules/unit cell)4

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the purity of a powdered sample. researchgate.net The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint for a specific crystalline material. For TGIC, PXRD can be used to differentiate between its alpha and beta crystalline forms and to characterize its presence in formulations like powder coatings. epo.orgresearchgate.net Research has been conducted on covalent organic polymer networks (COPNs) synthesized from TGIC, where PXRD was used to characterize the final structure. rsc.org For example, in a study of a gold nanoparticle-embedded COPN derived from TGIC, diffraction peaks at 38.33°, 44.74°, and 64.90° (2θ) were observed, corresponding to the planes of the gold nanoparticles. rsc.org

Table 3: Representative Powder X-ray Diffraction Peaks for a Material Containing TGIC Derivatives. rsc.org
2θ (°)d-spacing (Å)Miller Indices (hkl)Relative Intensity
38.332.346(111)High
44.742.024(200)Medium
64.901.436(220)Low

Calorimetric and Thermal Analysis

Calorimetric and thermal analysis techniques are crucial for understanding the phase transitions, thermal stability, and decomposition kinetics of chemical compounds. For N-ethylethanamine;undec-10-enoic acid, while direct experimental data is not available, the behavior of analogous long-chain fatty acids and their amine salts provides a strong basis for predicting its thermal properties.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as melting, crystallization, and glass transitions.

For long-chain fatty acids, DSC studies reveal distinct endothermic peaks corresponding to melting points. sci-hub.st A study on saturated fatty acids (C12 to C18) showed that melting points, as determined by the peak of the DTA (a similar thermal analysis technique) endotherm, increase with chain length. sci-hub.st For instance, lauric acid (C12) exhibits a melting endotherm around 44°C. sci-hub.st Given that undec-10-enoic acid is an 11-carbon chain fatty acid, its melting point is expected to be in a similar range, with the literature value being 23-25°C. sigmaaldrich.com

The formation of a salt with diethylamine (B46881) would significantly alter this thermal behavior. The ionic interaction between the carboxylate group of the fatty acid and the ammonium (B1175870) group of the amine introduces stronger intermolecular forces. Research on two-component hydrogels formed from fatty acids and amines indicates that the gel-melting temperature is influenced by the structure of the amine. nih.gov DSC analysis of such systems reveals information about the phase transitions of these self-assembled structures. nih.gov It is anticipated that the N-ethylethanamine;undec-10-enoic acid salt would exhibit a melting point significantly different from its constituent acid, likely at a higher temperature, reflecting the energy required to disrupt the ionic lattice of the salt. Studies on polyurethanes derived from undecylenic acid have shown well-defined melting transitions, which can be tailored by the chemical structure. rsc.orgpsu.edu

Parameter Expected Observation for N-ethylethanamine;undec-10-enoic acid Reference/Analogous Compound
Melting Transition (Tm)A distinct endothermic peak, likely higher than that of undec-10-enoic acid alone.Undec-10-enoic acid (23-25°C) sigmaaldrich.com, Long-chain fatty acid-amine salts nih.gov
Glass Transition (Tg)Possible for amorphous or semi-crystalline phases, dependent on the cooling rate from the melt.Polyesters derived from 10-undecenoic acid show Tg values from -12.7 to 13.0 °C. researchgate.net
Crystallization (Tc)An exothermic peak upon cooling from the melt, indicating the formation of a crystalline structure.Polymers derived from undecylenic acid exhibit clear crystallization peaks. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition profiles.

For long-chain fatty acids, TGA curves typically show a single-step mass loss corresponding to vaporization at higher temperatures, following an initial melting endotherm. sci-hub.st The vaporization is a zero-order process, and the temperature of decomposition increases with the carbon chain length. sci-hub.st A study of saturated fatty acids showed that the evaporation process occurs after melting. sci-hub.st

The thermal stability of the N-ethylethanamine;undec-10-enoic acid salt is expected to be greater than that of the parent acid due to the ionic nature of the salt. The decomposition would likely occur at a higher temperature and might proceed through a different mechanism, possibly involving the initial breakdown of the amine or carboxylate group. Research on the thermal decomposition of associations between long-chain fatty acids and amines has indicated that the amine structure influences stability. researchgate.net TGA of polyesters derived from 10-undecenoic acid demonstrates that their thermal stability can be enhanced by incorporating aromatic segments. researchgate.net Similarly, polyurethanes based on undecylenic acid derivatives show fair thermal stability with no significant weight loss below 200°C. rsc.orgpsu.edu

Parameter Expected Observation for N-ethylethanamine;undec-10-enoic acid Reference/Analogous Compound
Onset of Decomposition (Tonset)Expected to be higher than for undec-10-enoic acid, likely above 200°C.Polyurethanes from undecylenic acid derivatives are stable up to 200°C. rsc.orgpsu.edu
Decomposition StepsMay show a multi-step decomposition profile, reflecting the different components of the salt.Thermal decomposition of fatty acid-amine associations. researchgate.net
Residual MassThe final residual mass at the end of the analysis would depend on the decomposition products.TGA of various polymers and fatty acids. sci-hub.stresearchgate.net

Microscopy and Imaging Techniques

Microscopy and imaging techniques are vital for characterizing the morphology and surface topography of molecular assemblies. For a fatty acid amine salt like N-ethylethanamine;undec-10-enoic acid, these methods can reveal how the molecules self-assemble into larger structures.

Electron Microscopy (SEM, TEM) for Morphological Characterization of Assemblies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials at the nanoscale. These methods can reveal the shape and size of self-assembled structures.

Fatty acids and their derivatives are known to self-assemble into various nanostructures such as micelles, vesicles, fibers, and sheets. chemrxiv.orgoiccpress.com The morphology of these assemblies is dictated by the interplay of hydrophobic interactions between the alkyl chains and hydrophilic/ionic interactions of the head groups. For instance, fatty acid-amino acid conjugates have been shown by TEM to form both particle-like and fibrous structures. chemrxiv.org Similarly, derivatives of 2,6-diaminopyridine (B39239) with long-chain fatty acids, including undec-10-enoic acid, form nanosheets, fibers, and tubes, as characterized by SEM and TEM. oiccpress.com It is highly probable that N-ethylethanamine;undec-10-enoic acid, being an amphiphilic molecule, would also form self-assembled structures in appropriate solvents. The specific morphology would depend on factors such as concentration and the nature of the solvent. For example, TEM images of self-assembled nanosuspensions of fatty acid-conjugated drugs have shown round, spherical nanoparticles. dovepress.comresearchgate.net

Technique Expected Observation for N-ethylethanamine;undec-10-enoic acid Assemblies Reference/Analogous Compound
SEM Visualization of the overall morphology of larger aggregates or films, potentially revealing structures like fibers, sheets, or spherical particles.SEM images of self-assembled fatty acid derivatives show nanosheets and nanotubes. oiccpress.com
TEM Higher resolution imaging of individual nanostructures, confirming their shape (e.g., spherical, lamellar, fibrous) and size distribution.TEM images of fatty acid-amino acid conjugates show particle-like and fibrous structures. chemrxiv.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional information about a sample's surface topography.

AFM is particularly well-suited for studying the self-assembly of long-chain carboxylic acids on surfaces. Studies on the adsorption of fatty acids on surfaces like mica have used AFM to visualize the formation of monolayer and multilayer structures. csic.es The presence of hydroxyl groups in the fatty acid chain was found to influence the self-assembly process through hydrogen bonding. csic.es For N-ethylethanamine;undec-10-enoic acid, AFM could be used to study the structure of thin films or adsorbed layers on a substrate. It would be expected to form organized layers, with the morphology depending on the substrate and deposition conditions. For example, AFM studies of long-chain carboxylic acids on calcite surfaces have shown the formation of patchy domains that grow into a complete monolayer. acs.orgdiva-portal.org The height of these layers can be measured with nanometer precision. acs.orgdiva-portal.org

Parameter Expected Observation for N-ethylethanamine;undec-10-enoic acid on a Surface Reference/Analogous Compound
Surface MorphologyFormation of ordered domains, monolayers, or multilayers depending on concentration and substrate.AFM of palmitic acid on mica shows island formation. csic.es
Layer ThicknessMeasurement of the height of assembled layers, which would correlate with the length of the undec-10-enoic acid chain.AFM measurements of stearic acid on calcite show monolayer heights of approximately 1.4 nm. acs.orgdiva-portal.org
Nanomechanical PropertiesAFM can also probe mechanical properties like adhesion and stiffness of the assembled layers.AFM studies on carboxylate monolayers provide data on friction and pull-off forces. rsc.org

Supramolecular Assembly and Intermolecular Interactions of Fatty Acid Amine Salts

Self-Assembly of Fatty Acid-Amine Hydrogels

Octadecylammonium oleate (B1233923) and similar fatty acid amine salts can act as two-component low-molecular-weight hydrogelators. They self-assemble in water to form extensive three-dimensional networks that immobilize the solvent, creating a gel. This process is driven by specific molecular characteristics and a synergy of intermolecular forces.

The formation of stable hydrogels is critically dependent on the hydrophobicity of the fatty acid and the specific structure of the amine component. nih.govresearchgate.net The long hydrocarbon chains of both oleic acid and octadecylamine (B50001) provide the necessary hydrophobic interactions that drive the aggregation of the molecules out of the aqueous phase. acs.org

Research on similar systems using stearic or eicosanoic acid shows that the length of the fatty acid's alkyl chain directly correlates with the stability of the resulting hydrogel. nih.govresearchgate.net The structure of the amine is equally important; studies using di- or oligomeric amines demonstrate that factors such as the length of the spacer between amine groups can influence the thermal properties of the gel, such as its melting temperature. nih.govresearchgate.net The self-assembly process represents a balance between the tendency of the hydrophobic tails to crystallize or aggregate and the hydrophilic headgroups to remain solvated. acs.org The amphiphilic character of the constituent molecules is the fundamental driver for the initial aggregation. acs.org

Table 1: Influence of Molecular Structure on Fatty Acid-Amine Gel Properties
FactorObservationImpact on GelationReference
Fatty Acid Chain LengthIncreased chain length (hydrophobicity) leads to more stable gels.Enhances hydrophobic interactions, promoting aggregation and network formation. nih.govresearchgate.net
Amine StructureThe type of amine and the spacer length in polyamines affect gel melting temperature.Modifies the packing and interaction geometry of the hydrophilic headgroups. nih.govresearchgate.net
AmphiphilicityMolecules possess distinct hydrophobic tails and hydrophilic headgroups.Drives the initial self-assembly in aqueous environments. acs.org

The stability and structure of the gel network are maintained by a combination of non-covalent interactions. acs.orgresearchgate.net The primary forces at play are ionic interactions and hydrogen bonding, supplemented by van der Waals forces among the hydrocarbon chains.

FTIR spectroscopy studies confirm that the gelation process involves the formation of a salt, where the carboxylic acid group of the oleic acid donates a proton to the amino group of the octadecylamine. nih.govresearchgate.net This creates a charged carboxylate (R-COO⁻) and a protonated ammonium (B1175870) (R-NH₃⁺) group, resulting in strong electrostatic (ionic) interactions. rsc.orgrsc.org

Formation of Complex Ionic Polyurethane Systems

The ionic nature of fatty acid amine salts like Octadecylammonium oleate allows for their incorporation into polymer architectures to create advanced materials, such as supramolecular ionic polyurethanes. These materials leverage the reversible nature of non-covalent bonds to achieve unique properties.

A versatile method for creating these materials involves the post-modification of a pre-formed polyurethane. researchgate.net A polyurethane can be synthesized to contain pendant tertiary amine groups along its backbone. The subsequent introduction of a carboxylic acid, such as oleic acid, leads to an acid-base reaction with the amine groups, forming ammonium carboxylate ionic pairs as side chains. researchgate.netresearchgate.net

This process transforms a conventional covalent polymer into a supramolecular ionic polymer, where the ionic pairs act as non-covalent cross-links. researchgate.netrsc.org The resulting materials are a family of supramolecular side-chain ionic polyurethanes (SIPUs) whose properties can be tuned by the nature of the acid and amine used. researchgate.net

The properties of these supramolecular polyurethanes are governed by the powerful, yet reversible, physical cross-links formed by the ionic side chains. The bond between the resulting diethyl ammonium and carboxylate moieties is a combination of strong electrostatic (ionic) interactions and directional hydrogen bonds. researchgate.netresearchgate.net

The formation of these ionic species has been confirmed by spectroscopic methods. For example, ¹H NMR spectroscopy shows a distinct downfield shift for the protons adjacent to the nitrogen atom upon protonation, confirming the creation of the ammonium cation. researchgate.net These combined ionic and hydrogen-bonding interactions create physical network points that significantly alter the mechanical and rheological properties of the polymer. researchgate.netacs.org Unlike covalent cross-links, these physical bonds can be disrupted by stimuli like heat, imparting dynamic characteristics such as recyclability and self-healing properties to the material. researchgate.net

Influence of Salt Formation on Interface Behavior

The formation of an ionic salt from a fatty acid and a fatty amine creates a potent amphiphilic molecule, often termed a "catanionic surfactant," which exhibits strong activity at interfaces like the air-water or oil-water boundary. acs.org This drastically alters interfacial properties, such as surface tension.

The combination of oleic acid and octadecylamine at an interface leads to a mixed monolayer that is more rigid and stable than monolayers of the individual components. acs.org This enhanced stability arises from the strong electrostatic attraction between the newly formed ammonium and carboxylate headgroups. acs.org

Studies have shown that fatty acid amine salts can produce remarkably low interfacial tension (IFT) values, a key characteristic for effective surfactants. google.comresearchgate.net The pH of the aqueous phase is a critical parameter, as it governs the degree of ionization of the acid and amine groups and thus the strength of the electrostatic interactions. rsc.orgscispace.com For example, salts of oleic acid and polyether amines demonstrate excellent reduction in surface and interfacial tension at alkaline pH, where the acid is fully deprotonated and the salt is most effectively formed. google.com This pH-dependent behavior allows for the control of interfacial properties by adjusting the acidity of the system. rsc.orgnih.gov The presence of the salt at the interface can prevent the coalescence of emulsion droplets and stabilize dispersions. researchgate.net

Table 2: Effect of Fatty Acid Amine Salt Formation on Interfacial Properties
PropertyObservationUnderlying MechanismReference
Interfacial Tension (IFT)Significant reduction in IFT at oil-water or air-water interfaces.Formation of a "catanionic surfactant" with strong amphiphilic character, leading to efficient packing at the interface. google.comresearchgate.net
Monolayer RigidityMixed monolayers of fatty acids and amines are more rigid and stable than individual component films.Strong electrostatic attraction and hydrogen bonding between the ionic headgroups create a more ordered and condensed film. acs.org
pH DependenceInterfacial activity is highly dependent on the pH of the aqueous subphase.pH controls the ionization state of the carboxylic acid and amine, thus modulating the strength of the ionic interactions. google.comrsc.orgscispace.com

Surface Adsorption Phenomena at Air/Water Interfaces

The amphiphilic nature of N-Oleyl-1,3-propanediamine and its salts, arising from the hydrophobic oleyl tail and the hydrophilic diamine headgroup, dictates its behavior at air/water interfaces. When introduced into an aqueous environment, these molecules preferentially migrate to the interface, orienting themselves to minimize the unfavorable interaction between the hydrocarbon tail and water. This adsorption reduces the surface tension of the water.

The adsorption behavior of NOPDA-based formulations on surfaces has been shown to follow the Langmuir isotherm model. researchgate.netmat-pro.com This model assumes the formation of a monolayer of the adsorbate on the surface, where there are a fixed number of identical and energetically equivalent adsorption sites. The adsorption process for a formulation containing NOPDA on steel surfaces was found to be endothermic, indicating that the adsorption is favored at higher temperatures. researchgate.netmat-pro.com

Table 1: Interfacial Properties and Adsorption Characteristics of N-Oleyl-1,3-propanediamine Formulations

PropertyDescriptionResearch FindingCitation
Adsorption Model Describes the equilibrium between adsorbed and solution-phase molecules.The adsorption process on steel surfaces conforms to the Langmuir isotherm model. researchgate.netmat-pro.com
Adsorption Nature The thermodynamic nature of the adsorption process.The adsorption is an endothermic process. researchgate.netmat-pro.com
Mechanism The modes of interaction between the surfactant and a surface.Adsorption mechanisms include chemisorption, electrostatic attraction, and hydrogen bonding. alfa-chemistry.comresearchgate.net
Interfacial Film The nature of the film formed by the surfactant at an interface.Forms a uniform, hydrophobic protective film. researchgate.netmat-pro.com
Measurement Technique Experimental method to determine surface activity.Surface tension can be measured via pendant drop tensiometry; adsorption can be assessed with a quartz crystal microbalance (QCM).

Interactions with Nanoparticle Surfaces

N-Oleyl-1,3-propanediamine (NOPDA) and its salts play a significant role as surface-modifying agents in the synthesis and stabilization of various nanoparticles. Its molecular structure allows it to adsorb onto nanoparticle surfaces, influencing their growth, morphology, and stability in a given medium. This interaction is fundamental to its use as a capping agent and a structure-directing agent (SDA) in materials science. alfa-chemistry.comfrontiersin.orgmdpi.com

Detailed research has demonstrated the efficacy of NOPDA as a critical capping and structure-directing agent in the aqueous-phase synthesis of Au@CuₓO core-shell mesoporous nanospheres. alfa-chemistry.comfrontiersin.org In this process, NOPDA facilitates the formation of a mesoporous copperish oxide shell around a gold nanoparticle core. frontiersin.org The two amine groups on NOPDA provide enhanced molecular polarity compared to single-amine surfactants like oleylamine (B85491), which improves the colloidal stability of the nanoparticles in aqueous solutions. frontiersin.org The hydrophobic oleyl chain also interacts with nonpolar solvents, making it versatile for various synthesis environments.

Furthermore, NOPDA has been identified as an efficient SDA for producing mesoporous silicas. mdpi.comresearchgate.net The conformation of its oleyl hydrocarbon chain, which can be influenced by temperature and solvent polarity, affects the resulting pore size of the silica (B1680970) particles. mdpi.comresearchgate.net The adsorption mechanism onto surfaces like steel, which can be analogous to interactions with certain nanoparticle surfaces, involves a combination of chemisorption and physisorption (electrostatic interactions and hydrogen bonding). alfa-chemistry.comresearchgate.net This strong interaction allows for the formation of stable, protective films on the nanoparticle surface.

Table 2: Role of N-Oleyl-1,3-propanediamine in Nanoparticle Interactions

Application AreaNanoparticle TypeRole of NOPDAObserved EffectCitation
Nanocrystal Synthesis Au@CuₓO Core-ShellCapping and Structure-Directing AgentFacilitates the formation of a mesoporous copper oxide shell; enhances colloidal stability in the aqueous phase. alfa-chemistry.comfrontiersin.org
Mesoporous Material Synthesis SilicaStructure-Directing Agent (SDA)Effective in templating mesoporous silica with wormhole and lamellar structures. researchgate.net
Bimetallic Nanocrystal Synthesis PdSmReaction MediumActs as a high-temperature medium for the thermal co-reduction of metal precursors. alfa-chemistry.com
General Nanoparticle Synthesis Metal OxidesCapping AgentControls nanoparticle growth and prevents aggregation through surface adsorption. rsc.org

Applications in Advanced Materials Science and Chemical Synthesis

Role as Synthetic Precursors and Building Blocks

The bifunctional nature of octadecanedioic acid, with carboxylic acid groups at both ends of its long hydrocarbon chain, makes it an ideal building block for complex molecular architectures. nih.gov

Precursors for Advanced Organic Synthesis

Octadecanedioic acid serves as a fundamental starting material in various organic syntheses. Its carboxyl groups can undergo a range of chemical transformations, including esterification and amidation, to produce a diverse set of derivatives. sinocurechem.com For instance, the dimethyl ester derivative, 1,18-dimethyl octadecanedioate, is a key intermediate in certain synthetic pathways. ontosight.ai The long aliphatic chain of ODDA is particularly useful for imparting hydrophobicity and flexibility to the target molecules. sinocurechem.com Furthermore, the mono-tert-butyl ester of octadecanedioic acid is a valued intermediate in the pharmaceutical industry, where its long hydrocarbon chain can influence properties like albumin binding for extended drug half-life. chempep.com

A notable application is in the synthesis of prodrugs. For example, ODDA has been conjugated to the chemotherapy agent paclitaxel (B517696) to create ODDA-PTX. acs.orgunimi.it This prodrug leverages the natural binding affinity of long-chain fatty acids for human serum albumin (HSA), which can improve the drug's pharmacokinetic profile and reduce toxicity. acs.orgacs.orgnih.gov The synthesis involves the mono-allyl protection of ODDA, followed by coupling with paclitaxel and subsequent deprotection. unimi.it

Synthons for Natural Product Derivatization

The unique structural features of octadecanedioic acid make it a valuable synthon for the derivatization of natural products, aiming to enhance their therapeutic properties. A prime example is its use in creating the paclitaxel prodrug, ODDA-PTX. unimi.itresearchgate.net In this application, ODDA acts as a linker that non-covalently binds to human serum albumin, mimicking the behavior of natural long-chain fatty acids. acs.orgacs.org This strategy aims to improve the delivery and efficacy of the natural product-derived drug. acs.orgnih.gov The conjugation of ODDA to terlipressin, a vasopressin analogue, to create ODDA-TP is another example, demonstrating improved plasma stability and a significantly longer elimination half-life. acs.org

Integration into Polymer and Composite Systems

The incorporation of octadecanedioic acid into polymer backbones leads to materials with enhanced properties, including flexibility, toughness, and thermal stability. sinocurechem.com

Components in Polyamide, Coating, and Adhesive Formulations

Octadecanedioic acid is a key monomer in the production of high-performance polyamides and polyesters. chemimpex.comsinocurechem.com The long aliphatic chain of ODDA imparts increased flexibility, resilience, and both chemical and thermal resistance to the resulting polymers. sinocurechem.com These enhanced properties make them suitable for demanding applications such as engineering plastics in the automotive and electronics industries, as well as for durable fibers and specialty films. sinocurechem.com In polyamide formulations, the inclusion of long-chain dicarboxylic acids like ODDA has been shown to significantly improve the chemical and solvent resistance of the material. google.com

ODDA and its derivatives are also utilized in the formulation of coatings, adhesives, and sealants. datamintelligence.comriverlandtrading.com In surface coatings for metals, plastics, and textiles, it can be polymerized or cross-linked to form protective films that offer resistance to abrasion and environmental damage. riverlandtrading.com In adhesives and sealants, ODDA-based components can enhance adhesion, cohesion, and flexibility, making them effective for bonding a variety of substrates. riverlandtrading.comavantorsciences.com

Bio-based Polymers for Phase Change Material Applications

Octadecanedioic acid, which can be derived from sources like palm oil, is a building block for bio-based polyesters. researchgate.net These polyesters are being investigated for their potential as sustainable alternatives to conventional plastics like low-density polyethylene (B3416737) (LDPE), exhibiting comparable thermal properties. researchgate.net

In the realm of thermal energy storage, fatty acids and their derivatives are prominent bio-based phase change materials (PCMs). mdpi.commdpi.comunit.no PCMs store and release large amounts of latent heat during their phase transitions. Saturated fatty acids, including stearic acid (an 18-carbon monocarboxylic acid), are well-studied PCMs. mdpi.comlibretexts.orgnih.gov While octadecanedioic acid itself is a dicarboxylic acid, the broader family of C18 fatty acids and their esters are key components in developing PCMs. unit.no For instance, the combination of palmitic acid and stearic acid can form a eutectic mixture with tailored phase transition temperatures. mdpi.com Research into modified octadecanoic acid has shown its potential as an energy storage material with a high energy fraction in its liquid state. lp.edu.ua The development of bio-based PCMs from renewable resources like animal fats and plant oils is a growing field aimed at sustainable energy solutions. mdpi.comdntb.gov.uaresearchgate.net

Functional Materials Development

The distinct chemical structure of octadecanedioic acid allows for the development of a variety of functional materials with specialized properties. Its derivatives are used as plasticizers to enhance the flexibility and durability of polymers. chempep.comriverlandtrading.com In the lubricants industry, octadecanedioic acid esters serve as base oils and additives in industrial lubricants and metalworking fluids. riverlandtrading.com Furthermore, ODDA and its salts can act as corrosion inhibitors by forming a protective film on metal surfaces. riverlandtrading.com

Property Value Source
Molecular FormulaC18H34O4 sinocurechem.comlarodan.com
Molecular Weight314.46 g/mol sinocurechem.comlarodan.com
Melting Point123-125 °C sinocurechem.comavantorsciences.com
AppearanceWhite crystalline solid/powder sinocurechem.comriverlandtrading.com
SolubilitySlightly soluble in water, soluble in organic solvents sinocurechem.com

Table 1. Physicochemical Properties of Octadecanedioic Acid

Application Area Specific Use Resulting Benefit Source
PolymersMonomer for polyamides and polyestersEnhanced flexibility, chemical/thermal resistance sinocurechem.com
CoatingsCross-linking agent in surface coatingsAbrasion and environmental protection riverlandtrading.com
AdhesivesComponent in adhesive formulationsImproved adhesion and flexibility riverlandtrading.com
PharmaceuticalsLinker for prodrugs (e.g., ODDA-PTX)Improved pharmacokinetics and reduced toxicity acs.orgunimi.it
LubricantsEster derivatives as base oils and additivesEnhanced lubrication properties riverlandtrading.com
Corrosion InhibitorsForms protective films on metalPrevents corrosion and oxidation riverlandtrading.com

Table 2. Applications of Octadecanedioic Acid in Functional Materials

Lubricant Base Stocks and Additives

Oleylamine (B85491) is utilized as a key component and additive in lubricant formulations, where it contributes to improved friction reduction and wear resistance. mahaautomation.com It can function as a corrosion inhibitor, forming a protective film on metal surfaces to prevent oxidation. mahaautomation.com The compound's effectiveness is also seen in its ability to enhance the viscosity-temperature behavior of base oils.

Research has demonstrated that functionalizing graphene with oleylamine creates a highly stable lubricant additive. espublisher.com Edge-oleylaminated graphene (EOG) has shown excellent dispersibility and long-term stability (over 8 months) in lubricating oil due to the oleophilic nature of the oleylamine chain. espublisher.com The addition of EOG to a base oil significantly improves its tribological properties. For instance, a lubricant containing just 0.1 wt.% of EOG exhibited a notable increase in performance metrics. espublisher.com The maximum nonseizure load (PB) increased by 64.86%, and the sintering load (PD) rose by 56.18%, while the wear scar diameter (WSD) was reduced from 0.88 mm to 0.46 mm. espublisher.com Furthermore, the viscosity index (VI) of the base lubricant was substantially improved from 81 to 119, upgrading the oil's grade. espublisher.com

Oleylamine also reacts with acidic phosphate (B84403) esters to form ammonium (B1175870) phosphate salts, which can serve as anti-wear and anti-rust agents in the lubricant industry. biofargo.com24frameshk.com

Table 1: Tribological Performance of Base Oil with EOG Additive

Property Base Oil Base Oil + 0.1 wt.% EOG Improvement (%)
Maximum Nonseizure Load (PB) 333 N 549 N 64.86%
Sintering Load (PD) 1255 N 1960 N 56.18%
Wear Scar Diameter (WSD) 0.88 mm 0.46 mm -47.73%
Viscosity Index (VI) 81 119 46.91%

Data sourced from studies on edge-oleylaminated graphene (EOG) as a lubricant additive. espublisher.com

Stabilizers for Nanoparticle Synthesis (e.g., Magnetic Nanoparticles)

Oleylamine is extensively used as a stabilizing agent in the synthesis of colloidal nanoparticles, including metal oxides, metal chalcogenides, and metallic structures. rsc.org Its role is crucial in controlling the size and shape of nanoparticles and preventing their aggregation, both during synthesis and afterward when dispersed in a solvent. rsc.org In many synthetic methods, particularly the thermal decomposition of organometallic precursors, oleylamine functions as a high-boiling-point solvent, a reducing agent, and a surface-capping ligand. acs.orgiphy.ac.cn

In the synthesis of magnetic nanoparticles (MNPs) like magnetite (Fe3O4), oleylamine is particularly effective. mdpi.com It can act as both the reducing agent and the stabilizer. iphy.ac.cn For example, monodisperse Fe3O4 nanoparticles can be synthesized via the reductive decomposition of iron(III) acetylacetonate (B107027) in a mixture of benzyl (B1604629) ether and oleylamine. iphy.ac.cn In this process, the size of the resulting nanoparticles can be controlled by varying the volume ratio of oleylamine to the solvent. iphy.ac.cn Research has shown that as the amount of oleylamine is adjusted, the nanoparticle size can be tuned, for example, from approximately 7 nm to 10 nm. iphy.ac.cn The oleylamine molecules cap the surface of the nanoparticles, preventing agglomeration and ensuring they can be dispersed in nonpolar solvents like hexane (B92381) and toluene. iphy.ac.cnresearchgate.net This capping is essential for preserving the superparamagnetic properties of the nanoparticles at small sizes. iphy.ac.cn

The stabilizing effect of oleylamine is also critical in producing other nanostructures, such as iron oxide nanorods (IONRs). A one-step synthesis method involves the reaction of iron(III) acetylacetonate with polyethyleneimine in the presence of oleylamine and phenyl ether. nih.gov This process yields IONRs with controllable lengths and diameters, which exhibit stronger magnetic properties compared to spherical nanoparticles of the same mass. nih.gov

Table 2: Influence of Oleylamine on Magnetite (Fe3O4) Nanoparticle Synthesis

Synthesis Parameter Resulting Nanoparticle Size Saturation Magnetization (emu/g)
Volume Ratio (Oleylamine/Benzyl Ether) 7 ± 0.5 nm ~76
Volume Ratio (Oleylamine/Benzyl Ether) 8 ± 0.4 nm ~77
Volume Ratio (Oleylamine/Benzyl Ether) 9 ± 0.6 nm ~79
Volume Ratio (Oleylamine/Benzyl Ether) 10 ± 0.8 nm ~80

Data derived from the synthesis of Fe3O4 nanoparticles using oleylamine as a stabilizer and reducing agent. iphy.ac.cn

Templates for Metal Nanoparticle Synthesis

Beyond its role as a stabilizer, oleylamine can also act as a template or shape-directing agent in the synthesis of metal nanoparticles. Its ability to selectively bind to different crystallographic facets of a growing nanocrystal allows for the synthesis of anisotropic (non-spherical) structures. rsc.org The amine group coordinates with metal ions, influencing nucleation and growth kinetics.

Oleylamine has been employed in the synthesis of various metal nanoparticles, including gold (Au) and silver (Ag). mdpi.comredalyc.org In the synthesis of Au nanoparticles, oleylamine can serve as the reducing agent and capping ligand simultaneously. mdpi.com The reaction temperature and the choice of solvent in an oleylamine-mediated synthesis can be tuned to control the final size and dispersity of the Au nanoparticles. mdpi.com

Similarly, in the synthesis of silver nanoparticles, oleylamine, often paired with oleic acid, acts as a capping agent to control particle size. redalyc.org In a one-pot synthesis, silver nitrate (B79036) can be reduced by a high-boiling-point alcohol, while oleylamine and oleic acid cap the nascent nanoparticles, preventing uncontrolled growth and aggregation. redalyc.org Oleylamine also plays a role in creating more complex core-shell nanostructures. For instance, it has been used to facilitate the controlled deposition of a gold shell onto magnetite nanoparticle cores, acting as both the reducing agent for the gold precursor and the stabilizer for the resulting core-shell structure. researchgate.net

Environmental Fate and Degradation Pathways of Undecylenic Acid Derivatives

Green Chemistry Considerations in Synthesis and Application

Sustainable Production Routes from Renewable Feedstocks

The primary and most commercially significant route to producing undecylenic acid is through the processing of castor oil, a renewable feedstock derived from the seeds of the Ricinus communis plant. researchgate.netfishersci.com This non-edible vegetable oil is a triglyceride, composed of up to 90% ricinoleic acid, an 18-carbon hydroxylated fatty acid. ocl-journal.orgmdpi.com The high concentration of this specific fatty acid makes castor oil a unique and valuable resource for the chemical industry. researchgate.netocl-journal.org

The industrial synthesis of undecylenic acid is achieved through the thermal cracking (pyrolysis) of ricinoleic acid. researchgate.netocl-journal.org In this process, the methyl ester of ricinoleic acid is subjected to high temperatures, typically between 500-600°C, often in the presence of steam. This high-temperature reaction cleaves the ricinoleic acid molecule, yielding two smaller, valuable molecules: undecylenic acid (a C11 fatty acid) and heptanal (B48729) (a C7 aldehyde). mdpi.com

Several mechanisms for this transformation have been proposed, including a free-radical mechanism and a McLafferty-type rearrangement. mdpi.com The latter is a well-known reaction in mass spectrometry and organic chemistry that involves an intramolecular hydrogen transfer followed by the cleavage of a carbon-carbon bond. Following the cracking process, the resulting methyl ester of undecylenic acid is hydrolyzed to yield the final undecylenic acid product. mdpi.com This production method is a cornerstone of green chemistry, transforming a bio-based, non-food-competing resource into a versatile chemical building block. researchgate.netocl-journal.orgimcd.nl

Interactive Table 1: Key Aspects of Sustainable Undecylenic Acid Production

ParameterDescriptionSource(s)
Primary Feedstock Castor Oil (Ricinus communis) researchgate.net, fishersci.com
Key Precursor Ricinoleic Acid ocl-journal.org, mdpi.com
Production Process Pyrolysis (Thermal Cracking) researchgate.net, ocl-journal.org
Primary Products Undecylenic Acid (Undec-10-enoic acid) and Heptanal mdpi.com
Renewable Nature Derived from non-edible plant oil, not competing with food crops. researchgate.net

Eco-Friendly Degradation Products and Cycles

Undecylenic acid is recognized for its favorable environmental profile, being readily biodegradable. arkema.com When released into the environment, it does not persist and has a low potential for bioaccumulation. arkema.com Its degradation follows established metabolic pathways for fatty acids, ensuring its breakdown into benign, natural components.

The primary mechanism for the breakdown of undecylenic acid is beta-oxidation . europa.eu This is the standard metabolic pathway by which fatty acids are broken down in microorganisms and higher organisms to produce energy. In this cyclical process, the long carbon chain of undecylenic acid is progressively shortened by two carbon atoms at a time, yielding acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle (also known as the Krebs or TCA cycle), a central hub of cellular metabolism, to be completely oxidized to carbon dioxide and water. academicjournals.org

Before beta-oxidation can proceed on the unsaturated undecylenic acid, initial metabolic activation may occur via several enzymatic systems. europa.eu These can include:

Epoxidation/Hydrolysis : The terminal double bond at the C10-C11 position can undergo epoxidation, followed by hydrolysis to form a diol. Further oxidation can then yield carboxylic acid intermediates. europa.eu

Beta-Oxidation Initiation : The molecule can undergo several steps to prepare it for the fatty acid cycle. Intermediates may react with coenzyme A (CoA) to form the coenzyme A ester, which is the activated form that enters the beta-oxidation spiral. europa.eu

The degradation of undecylenic acid ultimately results in intermediates that are common to the central metabolism of most living organisms. academicjournals.org This means its breakdown products are not foreign or toxic substances but are instead fundamental molecules that are easily assimilated into natural biogeochemical cycles. The process is efficient and leads to the complete mineralization of the compound, reinforcing its classification as an eco-friendly chemical.

Interactive Table 2: Degradation Profile of Undecylenic Acid

FeatureDescriptionSource(s)
Biodegradability Readily biodegradable. arkema.com
Primary Degradation Pathway Beta-oxidation. europa.eu
Key Metabolic Intermediate Acetyl-CoA. europa.eu, academicjournals.org
Ultimate Degradation Products Carbon dioxide (CO₂) and water (H₂O) via the citric acid cycle. academicjournals.org
Environmental Impact Low potential for bioaccumulation; products are non-toxic and integrated into natural cycles. arkema.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.